COX-2 Inhibitory Activity: Parent Compound vs. 2-NO₂ Substituted Derivative
In a 2015 structure-activity relationship (SAR) study, a series of 4-phenylpyrimidine-2(1H)-thiones was evaluated for COX-1 and COX-2 inhibition. The parent compound (unsubstituted 4-phenylpyrimidine-2-thiol) and most derivatives were inactive at 50 μg/mL. Only the 2-NO₂ substituted analogue (compound 17) showed measurable inhibition, with a COX-2 IC₅₀ of approximately 50 μM [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4-Phenylpyrimidine-2-thiol (unsubstituted): inactive at 50 μg/mL |
| Comparator Or Baseline | 2-NO₂-4-phenylpyrimidine-2(1H)-thione (compound 17): IC₅₀ ≈50 μM |
| Quantified Difference | >100-fold difference in potency (inactive vs. active) |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
This data demonstrates that the unsubstituted 4-phenylpyrimidine-2-thiol core is not intrinsically anti-inflammatory; its utility lies as a versatile scaffold for generating active derivatives through targeted substitution.
- [1] Seebacher W, Faist J, Presser A, Weis R, Saf R, Kaserer T, et al. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2. Eur J Med Chem. 2015;101:552-9. doi:10.1016/j.ejmech.2015.07.003. View Source
